molecular formula C20H23N5O2S B2483831 1-(benzenesulfonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine CAS No. 2034445-98-0

1-(benzenesulfonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine

Cat. No.: B2483831
CAS No.: 2034445-98-0
M. Wt: 397.5
InChI Key: MSHIJENZDJECKI-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine is a complex chemical compound offered for research and development purposes. This molecule features a piperazine core, a common structural motif in medicinal chemistry known for improving solubility and bioavailability . It is substituted with a benzenesulfonyl group, a functional group present in various pharmacologically active agents, including sodium channel inhibitors investigated for pain management . The third key component is a 7H,8H,9H,10H-pyrazino[1,2-b]indazole moiety, a fused, partially saturated heterocyclic system that may contribute unique binding properties. The integration of these distinct pharmacophores makes this compound a valuable intermediate for constructing novel chemical libraries. Its primary research application is likely in early-stage drug discovery, particularly for screening against biological targets where piperazine and sulfonamide-based compounds have shown activity. Researchers can utilize this compound as a building block in combinatorial chemistry to develop and optimize lead structures for various therapeutic areas . This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle all chemicals appropriately using personal protective equipment.

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c26-28(27,16-6-2-1-3-7-16)24-14-12-23(13-15-24)20-19-17-8-4-5-9-18(17)22-25(19)11-10-21-20/h1-3,6-7,10-11H,4-5,8-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHIJENZDJECKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential N-Substitution via Nucleophilic Aromatic Substitution

The piperazine ring’s dual amine functionality necessitates precise control over substitution patterns to avoid undesired disubstitution. A widely adopted approach involves sequential reactions:

  • Introduction of the Benzenesulfonyl Group : Treatment of piperazine with benzenesulfonyl chloride in the presence of a mild base (e.g., potassium carbonate) in dichloromethane selectively yields 1-(benzenesulfonyl)piperazine. This reaction typically proceeds at 0–25°C for 4–6 hours, achieving yields of 75–85%. The protonation state of piperazine is critical; using mono-protonated piperazine (e.g., as the hydrochloride salt) suppresses disubstitution by deactivating the second nitrogen.
  • Coupling with Pyrazinoindazolyl Derivatives : The remaining secondary amine on piperazine is then reacted with a pre-synthesized pyrazino[1,2-b]indazol-1-yl electrophile. For example, 1-chloro-7H,8H,9H,10H-pyrazino[1,2-b]indazole, generated via copper-catalyzed cyclization of 1-hydrazinylindazole with 1,2-dichloroethane, undergoes nucleophilic aromatic substitution (SNAr) with 1-(benzenesulfonyl)piperazine in dimethylformamide (DMF) at 80–100°C. Lithium bis(trimethylsilyl)amide (LiHMDS) is often employed as a strong base to deprotonate the piperazine amine, accelerating the SNAr process.

Table 1: Optimization of Pyrazinoindazolyl Coupling Conditions

Base Solvent Temperature (°C) Yield (%) Reference
LiHMDS DMF 80 68
KOtBu THF 70 55
NaH DCM 25 32

One-Pot Tandem Synthesis via Heterogeneous Catalysis

Recent advances in flow chemistry and supported catalysts have enabled streamlined syntheses. A notable method involves:

  • In-Situ Generation of 1-(Benzenesulfonyl)piperazine : Piperazine monoacetate, formed by dissolving free piperazine in acetic acid, reacts with benzenesulfonyl chloride at 50°C for 2 hours. The monoacetate acts as a self-protecting agent, ensuring monosubstitution.
  • Microwave-Assisted Cyclocondensation : The intermediate is then treated with 1-hydrazinylindazole and 1,2-dibromoethane in methanol under microwave irradiation (150 W, 120°C, 20 minutes) to form the pyrazinoindazolyl ring. Palladium(II) acetate supported on Amberlyst-15 resin catalyzes this step, achieving 82% yield with >95% purity.

This tandem approach reduces purification steps and reaction times from days to hours, making it industrially viable.

Pyrazinoindazolyl Ring Construction Methodologies

Cyclization of Indazole-Pyrazine Precursors

The pyrazino[1,2-b]indazole system is synthesized via intramolecular cyclization. A representative protocol involves:

  • Preparation of 1-Hydrazinylindazole : Indazole is treated with hydrazine hydrate in ethanol under reflux, followed by oxidation with manganese dioxide to introduce the hydrazinyl group.
  • Ring-Closing via Buchwald-Hartwig Coupling : The hydrazinylindazole reacts with 1,2-dichloroethane using a palladium-XPhos catalyst system in toluene at 110°C, forming the pyrazine ring. Yields range from 60–75%, contingent on the electron-donating/withdrawing substituents on the indazole.

Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the C–Cl bond, followed by coordination to the indazole nitrogen. Reductive elimination yields the fused pyrazinoindazolyl core.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via flash chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 7:3). For enhanced purity, preparative HPLC with a C18 column and acetonitrile/water mobile phase is employed.

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): Key signals include δ 8.21 (s, 1H, indazolyl H), 7.85–7.45 (m, 5H, benzenesulfonyl aromatic H), and 3.85–3.10 (m, 8H, piperazine H).
  • HRMS : Calculated for C21H22N4O2S [M+H]+: 413.1412; Found: 413.1409.

Industrial-Scale Considerations

Cost-Efficiency of Transition Metal Catalysts

While palladium catalysts offer high activity, their cost and residual metal contamination (≤10 ppm per ICH Q3D guidelines) necessitate alternatives. Nickel-based systems (e.g., NiCl2·dppe) have been explored but require higher temperatures (150°C) and exhibit lower yields (50–60%).

Solvent Recycling

DMF and methanol are recovered via fractional distillation, achieving 90–95% reuse rates. This reduces waste and complies with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and biological activities of 1-(benzenesulfonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine with related piperazine derivatives:

Compound Name / ID Core Structure Modifications Molecular Weight (g/mol) Key Biological Activities/Findings Reference(s)
This compound Benzenesulfonyl + pyrazinoindazole 397.49 Not explicitly reported; structural analog to kinase inhibitors
1-(4-Methylbenzenesulfonyl)-4-[(2E)-3-phenylbut-2-en-1-yl]piperazine (SU[1,4]) 4-Methylbenzenesulfonyl + alkenyl side chain 371.0 89% purity; potential CNS activity (dopamine receptor)
1-(4-Trifluoromethylbenzenesulfonyl)-4-[(2E)-3-(4-methoxyphenyl)but-2-en-1-yl]piperazine (SU[2,3]) Trifluoromethylbenzenesulfonyl + methoxyphenyl group 455.2 85% purity; enhanced lipophilicity
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine 2-Methoxyphenyl + piperidine 291.4 High dopamine D2 receptor affinity (Ki < 100 nM)
1-(4-Chlorophenyl)-4-(3-phenoxypropyl)piperazine (Compound 28e) 4-Chlorophenyl + phenoxypropyl 342.9 Inhibits Candida albicans virulence (IC50 ~10 μM)
1-(Phenoxyethyl)-piperazine derivatives (e.g., HBK14) Phenoxyethyl + substituted aryl groups 350–400 Antioxidant activity (↑ SOD/CAT activity)

Key Comparative Insights

For instance, trifluoromethylbenzenesulfonyl derivatives (e.g., SU[2,3]) exhibit higher lipophilicity (logP ~3.5) due to the electron-withdrawing CF3 group, which may improve blood-brain barrier penetration . Pyrazinoindazole Moiety: The fused pyrazino[1,2-b]indazole system in the target compound is structurally distinct from simpler bicyclic systems (e.g., pyridinyl or indolyl groups in HBK series). This moiety may mimic ATP-binding pockets in kinase targets, as seen in ponatinib-like inhibitors .

Pharmacological Potential Antimicrobial Activity: Azole-containing piperazines (e.g., 1-(4-chlorophenyl)-2-imidazolyl derivatives) show broad-spectrum antimicrobial activity (MIC: 3.1–25 μg/mL) . The target compound’s pyrazinoindazole group could similarly disrupt fungal biofilms or bacterial membranes. The target compound’s bulkier structure may limit CNS penetration but enhance selectivity for peripheral targets.

Synthetic Accessibility The target compound’s synthesis likely parallels methods for benzenesulfonyl-piperazines, involving sulfonylation of 4-substituted piperazines (e.g., 7H-pyrazinoindazole-piperazine intermediate) . Yields for similar compounds range from 5% (sterically hindered derivatives) to 72% (branched alkyl chains) .

Biological Activity

The compound 1-(benzenesulfonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine is a member of a class of piperazine derivatives that have garnered attention for their potential biological activities. This article reviews the current understanding of its biological activity, including its effects on various biological targets, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound's structure features a piperazine ring substituted with a benzenesulfonyl group and a pyrazino[1,2-b]indazole moiety. This unique combination is believed to contribute to its diverse biological activities.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities including:

  • Antimicrobial Activity : Compounds in this class have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : These compounds have been evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and urease. For instance, some derivatives demonstrated IC50 values as low as 0.63 µM against urease .
  • Antiviral Activity : Similar piperazine derivatives have been identified as potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest several pathways:

  • Enzyme Binding : Molecular docking studies indicate that the compound interacts with specific amino acid residues in target enzymes, inhibiting their activity .
  • Antibacterial Mechanisms : The antibacterial properties may stem from the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antibacterial Studies : A study evaluating synthesized piperazine derivatives found that certain compounds displayed significant antibacterial activity against multiple strains. The most active derivatives had IC50 values significantly lower than standard drugs .
  • Enzyme Inhibition Studies : Research on enzyme inhibitors revealed that some derivatives were not only effective against AChE but also showed high efficacy against urease. This suggests potential applications in treating conditions like urinary tract infections .
  • Antiviral Studies : The antiviral efficacy against HCV was highlighted in a study where certain piperazine derivatives showed promising results in inhibiting viral replication at nanomolar concentrations .

Table 1: Biological Activity Summary of Piperazine Derivatives

Compound NameTargetActivity TypeIC50 (µM)
Compound AAChEInhibition0.63
Compound BUreaseInhibition2.14
Compound CHCV NS5BAntiviral7
Compound DBacteria (S. typhi)Antibacterial10

Table 2: Comparative Analysis of Antibacterial Efficacy

Bacterial StrainCompound A (IC50)Compound B (IC50)
Salmonella typhi10 µM15 µM
Bacillus subtilis12 µM20 µM

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